molecular formula C8H7BFNO2 B13464239 (5-fluoro-1H-indol-7-yl)boronic acid

(5-fluoro-1H-indol-7-yl)boronic acid

Cat. No.: B13464239
M. Wt: 178.96 g/mol
InChI Key: ZXPPJGJGDMXWFJ-UHFFFAOYSA-N
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Description

(5-Fluoro-1H-indol-7-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1H-indol-7-yl)boronic acid typically involves the introduction of a boronic acid group into the indole ring. One common method is the borylation of 5-fluoroindole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, with a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1H-indol-7-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

Common Reagents and Conditions

Major Products Formed

    Suzuki–Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of indoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-1H-indol-7-yl)boronic acid is unique due to the specific position of the boronic acid group on the indole ring, which can influence its reactivity and biological activity. The presence of the fluorine atom also enhances its chemical stability and biological properties .

Properties

Molecular Formula

C8H7BFNO2

Molecular Weight

178.96 g/mol

IUPAC Name

(5-fluoro-1H-indol-7-yl)boronic acid

InChI

InChI=1S/C8H7BFNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11-13H

InChI Key

ZXPPJGJGDMXWFJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=C1NC=C2)F)(O)O

Origin of Product

United States

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